2-(4-bromophenyl)-4-phenoxyquinazoline
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Overview
Description
2-(4-Bromophenyl)-4-phenoxyquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and phenoxy groups in this compound makes it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-phenoxyquinazoline typically involves the reaction of 4-bromoaniline with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-phenoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of 2-(4-substituted phenyl)-4-phenoxyquinazoline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4-phenoxyquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-phenoxyquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4-phenoxyquinoline
- 2-(4-Bromophenyl)-4-phenoxypyrimidine
- 2-(4-Bromophenyl)-4-phenoxythiazole
Uniqueness
2-(4-Bromophenyl)-4-phenoxyquinazoline is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties. The presence of both bromine and phenoxy groups enhances its reactivity and potential as a pharmacological agent compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-phenoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(23-19)24-16-6-2-1-3-7-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDZEPDNKWHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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